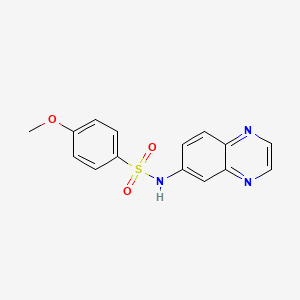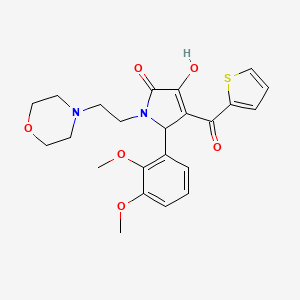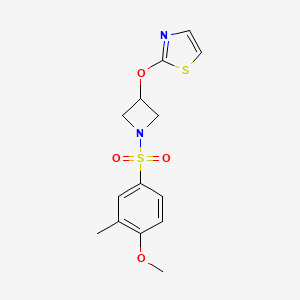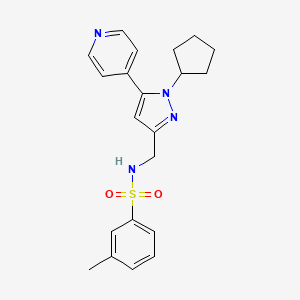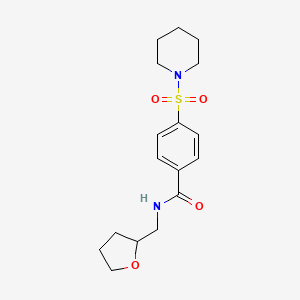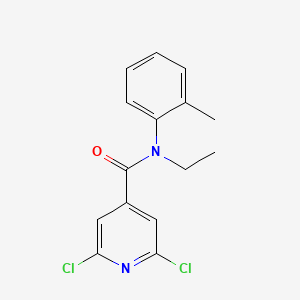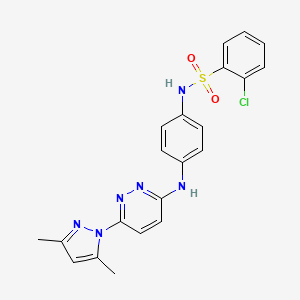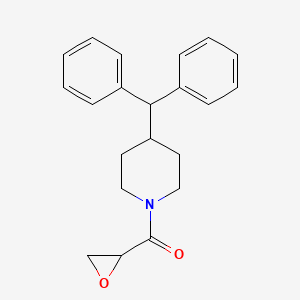
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone, commonly known as 'BPMO', is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPMO is a synthetic compound that belongs to the class of piperidine derivatives and has been studied for its unique properties and potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
BPMO acts by binding to the dopamine transporter protein and inhibiting its ability to reuptake dopamine from the synaptic cleft. This results in an increase in dopamine levels in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
BPMO has been shown to increase dopamine levels in the brain, which can have various physiological and biochemical effects. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. Increased dopamine levels in the brain can lead to an increase in motivation, pleasure, and reward-seeking behavior. However, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPMO has several advantages as a research tool. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various neurological disorders. BPMO is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of BPMO in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, prolonged exposure to high levels of dopamine can lead to addiction and other neurological disorders.
Orientations Futures
There are several future directions for research on BPMO. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease and addiction. BPMO has also been studied for its potential applications in the field of synthetic biology, as it can be used as a tool for controlling dopamine levels in engineered cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPMO and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of BPMO involves the reaction of 1-(4-bromobenzhydryl)piperidine with epichlorohydrin in the presence of a base, followed by a ring-opening reaction to form BPMO. The synthesis of BPMO is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
BPMO has been studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to act as a potent and selective inhibitor of the dopamine transporter, which is a protein responsible for the reuptake of dopamine from the synaptic cleft. This makes BPMO a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
(4-benzhydrylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(19-15-24-19)22-13-11-18(12-14-22)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRKYVQVWHNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

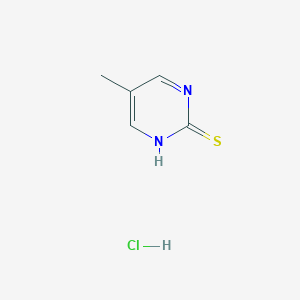


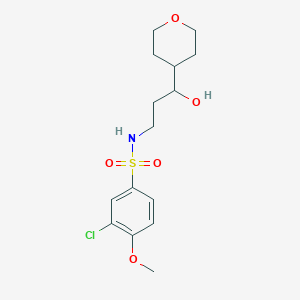
![1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2682374.png)
